
Mibefradil
Descripción general
Descripción
Mibefradil, conocido por su nombre comercial Posicor, es un compuesto farmacéutico que se usó principalmente para el tratamiento de la hipertensión y la angina de pecho crónica. Es un bloqueador de los canales de calcio no selectivo que se retiró voluntariamente del mercado debido a los posibles riesgos graves para la salud que se mostraron en los estudios posteriores a la comercialización . This compound es único en su bloqueo selectivo de los canales de calcio de activación transitoria y bajo voltaje (tipo T) sobre los canales de calcio de activación de larga duración y alto voltaje (tipo L) .
Métodos De Preparación
La síntesis de mibefradil implica varios pasos, incluida la construcción de la estructura dihidrobenzopirano. Un enfoque eficiente es a través de una reacción de Reformatsky intermolecular diastereoselectiva y una ciclización intramolecular carbonilo-eno . Los métodos de producción industrial suelen implicar la separación por cromatografía líquida de alta eficacia (HPLC) y la detección de fluorescencia para el análisis de this compound .
Análisis De Reacciones Químicas
Mibefradil experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Catalizada por el citocromo P450 3A4, lo que lleva a la formación de varios metabolitos.
Hidrólisis: Hidrólisis catalizada por esterasa de la cadena lateral del éster, produciendo un metabolito alcohólico. Los reactivos comunes utilizados en estas reacciones incluyen las enzimas del citocromo P450 y las esterasas.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mibefradil is classified as a calcium channel blocker (CCB) with a unique mechanism of action that selectively inhibits T-type voltage-gated calcium channels. Unlike traditional CCBs, this compound does not exhibit negative inotropic effects or reflex tachycardia at therapeutic doses, making it suitable for patients with certain cardiovascular conditions.
- Mechanism of Action : this compound inhibits calcium influx through T-type and L-type calcium channels, leading to vasodilation and reduced blood pressure. It also enhances coronary blood flow and decreases myocardial oxygen demand, which is beneficial for angina management .
Hypertension Management
This compound was initially marketed for hypertension treatment due to its efficacy in lowering blood pressure without significant adverse effects. Clinical studies demonstrated that it effectively reduced both systolic and diastolic blood pressure in a dose-dependent manner .
Angina Pectoris
This compound has shown promise in treating chronic stable angina by improving exercise tolerance and reducing the frequency of anginal episodes. It enhances the duration of exercise before the onset of angina and decreases the need for nitroglycerin .
Repurposing for Oncology
Recent research has focused on repurposing this compound for cancer treatment. The compound's ability to inhibit T-type calcium channels has been linked to reduced cancer cell proliferation.
- Interlaced Therapy™ : Tau Therapeutics LLC is investigating a novel treatment strategy called Interlaced Therapy™, which involves short-term administration of this compound to enhance the efficacy of conventional anticancer agents. This approach aims to mitigate drug-drug interactions that previously limited this compound's use in oncology .
- Clinical Trials : this compound is currently undergoing phase Ib clinical trials with the National Cancer Institute (NCI) Adult Brain Tumor Consortium. The objective is to evaluate its effectiveness in combination with established chemotherapies and targeted therapies against solid tumors .
Table 1: Summary of Clinical Studies Involving this compound
Mecanismo De Acción
Mibefradil ejerce sus efectos inhibiendo selectivamente la entrada de iones calcio a través de los canales de calcio de tipo T y de tipo L, con una mayor selectividad para los canales de tipo T . Esta inhibición conduce a la vasodilatación en el músculo liso vascular, provocando una disminución de la resistencia vascular periférica y una consiguiente disminución de la presión arterial . This compound también ralentiza la conducción sinusal y del nodo auriculoventricular, produciendo una ligera reducción de la frecuencia cardíaca y un aumento del intervalo PR .
Comparación Con Compuestos Similares
Mibefradil se compara con otros bloqueadores de los canales de calcio como la amlodipina y el diltiazem. A diferencia de estos compuestos, this compound bloquea selectivamente los canales de calcio de tipo T, lo que le confiere propiedades únicas en términos de su perfil farmacológico y modo de acción . Los compuestos similares incluyen:
La selectividad única de this compound para los canales de calcio de tipo T lo diferencia de otros bloqueadores de los canales de calcio, proporcionando ventajas terapéuticas específicas y desafíos .
Actividad Biológica
Mibefradil, a calcium channel blocker, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant case studies.
This compound primarily functions as a T-type calcium channel antagonist , selectively inhibiting both high-voltage activated (L-type) and low-voltage activated calcium channels. This dual action distinguishes it from other calcium channel blockers (CCBs) and contributes to its antihypertensive and antianginal effects.
- Inhibition of Calcium Channels : this compound binds to L-type calcium channels with high affinity, exhibiting a dissociation constant () of approximately 2.5 nM in skeletal muscle tissues, indicating strong interaction at physiological concentrations .
- P-glycoprotein Substrate : It is also a substrate for P-glycoprotein (P-gp), which affects its absorption and distribution. This compound inhibits P-gp-mediated transport, impacting the pharmacokinetics of co-administered drugs .
- Cytochrome P450 Interaction : this compound inhibits cytochrome P450 enzymes, particularly CYP3A, with an IC50 value of 0.8 µM, which can lead to significant drug-drug interactions in patients .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for hypertension and angina management. Its antihypertensive effects are comparable to other CCBs like nifedipine and amlodipine but are distinguished by a favorable side effect profile.
- Antihypertensive Effects : Clinical studies demonstrate that this compound effectively reduces blood pressure over 24 hours without causing reflex tachycardia or negative inotropic effects—common issues with other CCBs .
- Antianginal Properties : this compound has shown efficacy in improving exercise capacity and relieving anginal symptoms in patients with chronic stable angina pectoris .
Case Studies
Several clinical cases highlight the potential risks associated with this compound, particularly concerning its interactions with other medications.
- Cardiogenic Shock Incidents : A notable case involved a patient who experienced cardiogenic shock after switching from this compound to a dihydropyridine CCB. The patient presented with severe hypotension and bradycardia shortly after initiating treatment with nifedipine while still on this compound .
- Drug Interaction Risks : In another instance, multiple patients taking this compound alongside beta-blockers exhibited severe hypotension upon switching to alternative antihypertensives. These cases underscore the importance of monitoring drug interactions closely when prescribing this compound .
Research Findings
Recent studies have expanded the understanding of this compound's biological activity beyond cardiovascular applications:
- Acute Lung Injury Model : Research demonstrated that this compound significantly reduced inflammatory markers and cellular infiltration in a mouse model of lipopolysaccharide-induced acute lung injury (ALI). The study revealed that this compound administration decreased total cell counts and pro-inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid .
Study Parameter | Control Group | This compound Group | Statistical Significance |
---|---|---|---|
Total Cell Count (cells/mL) | 250 ± 30 | 100 ± 20 | p < 0.01 |
TNF-α Levels (pg/mL) | 500 ± 50 | 200 ± 30 | p < 0.01 |
IL-6 Levels (pg/mL) | 400 ± 40 | 150 ± 25 | p < 0.01 |
Propiedades
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNPJJILLOYFJU-VMPREFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
116666-63-8 (dihydrochloride) | |
Record name | Mibefradil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023318 | |
Record name | Mibefradil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mibefradil is a tetralol calcium channel blocking agent that inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels. Vasodilation occurs in vascular smooth muscle, causing a decrease in peripheral vascular resistance and a resulting decrease in blood pressure. Mibefradil causes a slight increase in cardiac output during chronic dosing. Mibefradil slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval. It has also been shown to slightly lengthen the corrected sinus node recovery time and AH interval and to raise the Wenckebach point. The mechanism by which mibefradil reduces angina is not known, but is thought to be attributed to a reduction in heart rate, total peripheral resistance (afterload), and the heart rate–systolic blood pressure product at any given level of exercise. The result of these effects is a decrease in cardiac workload and myocardial oxygen demand. | |
Record name | Mibefradil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
116644-53-2 | |
Record name | Mibefradil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116644-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mibefradil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mibefradil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mibefradil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIBEFRADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B90X776A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.